4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid
Description
Molecular Geometry and Bonding Analysis
The molecular structure of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid exhibits complex geometric relationships arising from the sulfonamide linkage between the substituted aromatic rings. Based on crystallographic data for closely related sulfonamide compounds, the fundamental bonding parameters reveal characteristic features of this molecular class. The sulfonamide functional group serves as the central structural element, with sulfur-oxygen bond lengths typically ranging from 1.428 to 1.441 angstroms, representing the characteristic double-bond character of the sulfur-oxygen interactions. The sulfur-nitrogen bond lengths in analogous sulfonamide structures measure approximately 1.618 to 1.624 angstroms, indicating partial double-bond character due to resonance stabilization.
The molecular geometry around the sulfur center adopts a distorted tetrahedral configuration, with oxygen-sulfur-oxygen bond angles typically measuring between 118.26 and 119.54 degrees. The nitrogen-sulfur-carbon bond angles range from 106.86 to 108.27 degrees, reflecting the steric influence of the aromatic substituents. The trifluoromethyl group introduces significant electronic effects through its strong electron-withdrawing nature, which influences the electron density distribution throughout the aromatic system. The chloro substituent at the 4-position provides additional electron withdrawal while contributing to the overall molecular dipole moment.
Computational studies utilizing density functional theory methods have demonstrated that sulfonamide compounds exhibit minimal sulfur-nitrogen pi-bonding involving sulfur 3p contributions, with electron repulsion serving as the dominant force affecting rotational barriers along the sulfur-nitrogen axis. The International Union of Pure and Applied Chemistry nomenclature for the target compound reflects its systematic structure: 4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid, with molecular formula C14H9ClF3NO4S and molecular weight of 379.7 grams per mole.
Properties
IUPAC Name |
4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO4S/c16-13-6-5-11(7-12(13)15(17,18)19)25(23,24)20-8-9-1-3-10(4-2-9)14(21)22/h1-7,20H,8H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURLRZFVGRKQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367017 | |
| Record name | F3394-1129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690646-04-9 | |
| Record name | F3394-1129 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate
A crucial precursor is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, synthesized through a multi-step process:
- Nitration and Reduction: Starting from o-chlorotrifluoromethylbenzene, nitration with acetic anhydride and concentrated nitric acid (68% concentration) at 10–15 °C yields 4-nitro-2-trifluoromethyl chlorobenzene. This is followed by reduction using hydrazine hydrate in the presence of activated carbon and FeCl₃·6H₂O catalyst to obtain 4-chloro-3-trifluoromethyl aniline.
- Isocyanate Formation: The aniline is then reacted with triphosgene and a catalyst in an organic solvent (e.g., 1,2-dichloroethane, dioxane, or chloroform) at -5 to 5 °C, followed by reflux and solvent evaporation under reduced pressure to yield the isocyanate intermediate.
- Purification: The crude product is purified by vacuum distillation at 95–100 °C under a vacuum of ≤ -0.096 MPa.
This method ensures high purity and yield of the isocyanate intermediate, essential for subsequent coupling reactions.
Formation of Sulfonamide Linkage
The sulfonamide bond is formed by reacting the 4-chloro-3-(trifluoromethyl)phenyl isocyanate or related amine derivatives with sulfonamide-containing benzoic acid intermediates:
- A typical approach involves activating the carboxylic acid group of the benzoic acid derivative using carbonyl diimidazole (CDI) in dry DMF, followed by reaction with hydrazine monohydrate to form sulfonamide-hydrazide intermediates.
- The activated intermediate is then coupled with the 4-chloro-3-(trifluoromethyl)phenyl amine or isocyanate to form the sulfonamido linkage.
- Reaction conditions include stirring at elevated temperatures (e.g., 85 °C) for several hours to ensure complete conversion.
- Norite (activated charcoal) may be used during the reaction to remove colored impurities, followed by hot filtration and acid precipitation to isolate the product.
Coupling with Benzoic Acid Derivative
- The benzoic acid moiety is introduced via substitution or amidation reactions, often involving 4-aminomethylbenzoic acid or its derivatives.
- The coupling is typically performed in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) with bases like potassium tert-butoxide to facilitate nucleophilic substitution.
- The reaction mixture is heated under controlled conditions to promote the formation of the desired amide or sulfonamide bond.
Purification and Isolation
- After synthesis, the crude compound is treated with acids (e.g., hydrochloric acid) to form salts, which precipitate from the solution.
- The salt can be converted to the monohydrate form by treatment with aqueous basic solutions at controlled temperatures (35–45 °C, preferably 38–42 °C).
- Drying under reduced pressure (85–120 °C, below 30 mbar) yields the pure monohydrate form of the compound.
- These steps improve the compound’s stability, purity, and crystallinity, which are critical for pharmaceutical applications.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Nitration | o-Chlorotrifluoromethylbenzene, Acetic anhydride, 68% HNO₃ | 10–15 | 3–4 h | Controlled addition of nitric acid |
| Reduction | Hydrazine hydrate, activated carbon, FeCl₃·6H₂O | Reflux | 3–5 h | Hot filtration to remove impurities |
| Isocyanate formation | Triphosgene, catalyst, organic solvent (DCE/dioxane) | -5 to 5 | 3–5 h | Reflux after addition, solvent removal |
| Sulfonamide coupling | Carbonyl diimidazole, hydrazine monohydrate, DMF | 85 | 3 h | Norite used for decolorization |
| Salt formation and crystallization | Acid treatment (HCl), aqueous base treatment | 35–45 (salt formation), 85–120 (drying) | Variable | Salt precipitation, monohydrate isolation |
Research Findings and Optimization Notes
- The use of carbonyl diimidazole for activation of the carboxylic acid intermediate is preferred for high yields and purity in sulfonamide formation.
- Temperature control during salt formation and monohydrate precipitation is critical to obtain the desired crystalline form with optimal stability.
- The trifluoromethyl and chloro substituents on the phenyl ring significantly influence the compound’s biological activity and synthetic reactivity, necessitating careful handling during synthesis.
- Activated charcoal treatment during synthesis helps in removing colored impurities, improving the final product’s purity.
- The choice of solvents such as DMF, DMAc, and 1,2-dichloroethane is based on their ability to dissolve reactants and facilitate reaction kinetics without side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions, such as the presence of catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most significant applications of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid is its potential role as an anti-cancer agent. Research indicates that this compound can inhibit specific enzymes involved in cancer progression, thereby affecting tumor growth and metastasis. Its mechanisms of action may include:
- Inhibition of Angiogenesis : The compound may prevent the formation of new blood vessels that tumors need for growth.
- Reduction of Hyper-proliferation : By interfering with cellular proliferation pathways, it may help control tumor expansion.
Studies have shown that this compound exhibits significant biological activity:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes linked to cancer cell survival and proliferation.
- Cell Line Studies : In vitro studies on cancer cell lines have demonstrated its efficacy in reducing cell viability and inducing apoptosis.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
-
Anti-Cancer Efficacy :
- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in mouse models when administered at specific dosages, indicating its potential as a therapeutic agent against various cancers.
-
Mechanistic Insights :
- Research focusing on its mechanism revealed that it targets specific signaling pathways involved in cell survival, providing insights into how it may be utilized in combination therapies with existing chemotherapeutics.
Mechanism of Action
The mechanism of action of 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its sulfonamido-methyl bridge and trifluoromethyl substitution . Below is a comparison with structurally related analogs:
Physicochemical Properties
The higher LogP of the target compound suggests better tissue penetration but may require formulation adjustments for bioavailability.
Biological Activity
4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid, also known by its CAS number 612041-76-6, is a sulfonamide derivative with significant biological activity, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, including a sulfonamide group and a trifluoromethyl substituent on a phenyl ring. The molecular formula is , with a molecular weight of approximately 379.74 g/mol .
The biological activity of this compound primarily revolves around its potential as an anti-cancer agent . Research indicates that it functions as an inhibitor of specific enzymes that are crucial in cancer progression. Its mechanism likely involves:
- Inhibition of Angiogenesis : The formation of new blood vessels from pre-existing ones, which is essential for tumor growth.
- Reduction of Hyper-proliferation : The uncontrolled growth of cells that can lead to tumor development.
These actions suggest that this compound could be effective in treating various malignancies .
Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Activity : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Enzyme Inhibition Studies : It has been reported to inhibit the activity of Raf kinase, an important player in the MAPK/ERK signaling pathway which is often dysregulated in cancers .
- Combination Therapy : The compound may be used in conjunction with other anti-cancer agents to enhance therapeutic efficacy and reduce resistance .
Data Table: Comparative Analysis
The following table summarizes key characteristics and findings related to this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Key Biological Activity |
|---|---|---|---|
| This compound | 379.74 g/mol | Inhibitor of angiogenesis and hyper-proliferation | |
| 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid | 379.74 g/mol | Similar anti-cancer properties | |
| 4-(2-Chlorophenoxy)-benzoic acid | 250.67 g/mol | Moderate anti-inflammatory effects |
Case Study 1: In Vitro Efficacy
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values indicating significant potency at micromolar concentrations.
Case Study 2: Combination Therapy
In another study, this compound was combined with doxorubicin, showing enhanced cytotoxic effects compared to either agent alone. This suggests a synergistic effect that could be leveraged in clinical settings .
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing 4-(((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)methyl)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling a sulfonamide intermediate to a benzoic acid scaffold. For example, chlorosulfonation of the aryl chloride precursor followed by amidation with methylamine derivatives is a common approach. Similar methods are described for structurally related sulfonamides, such as bumetanide, where chlorosulfonyl intermediates are reacted with amines under controlled conditions . Key steps include monitoring reaction progress via TLC or HPLC and optimizing temperature/pH to avoid side reactions.
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer : A combination of NMR (¹H/¹³C for functional group verification), mass spectrometry (exact mass confirmation using high-resolution MS), and IR spectroscopy (for sulfonamide and carboxylic acid peaks) is critical. For instance, NIST mass spectral data for related trifluoromethyl-substituted benzoic acids (e.g., m/z 226.555 for C8H3ClF4O) provides reference fragmentation patterns . Canonical SMILES and InChI keys (e.g., NVBDESMQYRNCMG-UHFFFAOYSA-N ) can also validate computational models.
Q. How can solubility be optimized for in vitro biological assays?
- Methodological Answer : Solubility challenges due to the hydrophobic trifluoromethyl and sulfonamide groups can be addressed via:
- pH adjustment : Ionizing the carboxylic acid group (pKa ~2-3) by using buffers (e.g., PBS at pH 7.4).
- Co-solvents : DMSO (≤1% v/v) or cyclodextrin-based formulations.
Evidence from synthesis protocols for analogous compounds highlights the use of polar aprotic solvents (e.g., DMF) during reaction workup to improve solubility .
Advanced Research Questions
Q. How can contradictory reports on biological activity (e.g., enzyme inhibition vs. inactivity) be resolved experimentally?
- Methodological Answer :
Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 for membrane protein targets) to confirm target engagement.
Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates) contributing to false signals.
Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
For example, studies on VX809 (a trifluoromethyl-containing corrector) employed multiple assays to validate CFTR binding .
Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., carbonic anhydrase or kinases).
- MD simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS/AMBER.
- QSAR models : Leverage datasets from PubChem BioAssay (e.g., AID 504850 ) to correlate substituent effects with activity.
AI-driven synthesis tools (e.g., retrosynthesis planners ) can also inspire scaffold modifications for enhanced target compatibility.
Q. How to design SAR studies to improve metabolic stability without compromising potency?
- Methodological Answer :
- Bioisosteric replacement : Substitute the sulfonamide with a sulfonylurea or triazole moiety to reduce CYP450 metabolism.
- Deuterium incorporation : Stabilize methylene groups prone to oxidation.
- Prodrug strategies : Esterify the carboxylic acid for improved membrane permeability.
Comparative studies with Sorafenib (a trifluoromethyl-containing kinase inhibitor) demonstrate how structural tweaks enhance pharmacokinetics .
Q. What experimental approaches resolve discrepancies in spectral data (e.g., NMR splitting patterns)?
- Methodological Answer :
- High-field NMR : Use 600+ MHz instruments to resolve overlapping signals (e.g., aromatic protons in trifluoromethyl-substituted rings).
- 2D NMR : HSQC and HMBC to assign quaternary carbons and confirm sulfonamide connectivity.
- Crystallography : Single-crystal X-ray diffraction (as in ) for absolute configuration verification.
For example, NIST’s spectral libraries provide reference data for trifluoromethylbenzoyl derivatives .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s thermal stability?
- Methodological Answer :
- DSC/TGA : Perform differential scanning calorimetry and thermogravimetric analysis under inert vs. oxidative atmospheres.
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Comparative analysis : Cross-reference melting points (mp) from independent sources (e.g., mp 287.5–293.5°C for a related pyridylbenzoic acid ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
